5-Chloro-1-pentyne

Descripción

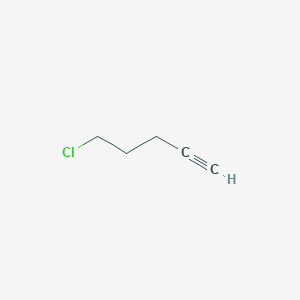

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIKVWAAMKFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065742 | |

| Record name | 1-Pentyne, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14267-92-6 | |

| Record name | 5-Chloro-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14267-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyne, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentyne, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-pentyne, with the CAS registry number 14267-92-6, is a functionalized alkyne of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a terminal alkyne and a primary alkyl chloride, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic applications.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Identification and Structure

| Identifier | Value |

| CAS Number | 14267-92-6 |

| Molecular Formula | C₅H₇Cl[4] |

| Molecular Weight | 102.56 g/mol [4] |

| Linear Formula | HC≡CCH₂CH₂CH₂Cl |

| SMILES String | ClCCCC#C |

| InChI Key | UXFIKVWAAMKFQE-UHFFFAOYSA-N |

Quantitative Physical Properties

The following table outlines the key quantitative physicochemical data for this compound.

| Property | Value | Conditions |

| Density | 0.968 g/mL | at 25 °C (lit.)[5] |

| Boiling Point | 67-69 °C | at 145 mmHg (lit.)[5] |

| 113 °C | - | |

| Melting Point | -61 °C | (estimate) |

| Refractive Index (n20/D) | 1.444 | (lit.)[5] |

| Vapor Pressure | 20.4 mmHg | at 25 °C |

| Flash Point | 15 °C (59 °F) | closed cup |

Qualitative Properties

| Property | Description |

| Appearance | Clear colorless to light brown liquid[5] |

| Solubility | Not miscible in water.[5] Soluble in organic solvents.[6] |

| Odor | Pungent[1] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor that causes skin irritation.[1][4]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation).[4]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Storage: Store in a well-ventilated place, refrigerated at 2-8°C, and keep the container tightly closed.[7] It should be kept away from strong oxidizing agents and strong bases.[7]

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.[7]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for key properties.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[8]

-

Apparatus Setup: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[8]

-

Sample Preparation: Fill the vial approximately half-full with this compound (about 0.25-0.5 mL).[8]

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end down.[8]

-

Heating: Place the entire assembly into a Thiele tube containing heating oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[8] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[8] Record the barometric pressure alongside the boiling point.[8]

Density Measurement

The density of a liquid haloalkane is typically determined using a pycnometer or a digital density meter. The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms, but decreases with increasing length of the carbon chain.[10][11]

-

Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately. Fill the pycnometer with deionized water at a specific temperature (e.g., 25 °C) and weigh it again to calibrate its exact volume at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature.

-

Weighing: Weigh the pycnometer containing the sample.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity. It is typically measured using a digital refractometer or a traditional Abbe refractometer.[12]

-

Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.[13] The sodium D-line (589.3 nm) is the standard wavelength used for this measurement.[12]

-

Temperature Control: Ensure the instrument's prism is set to the desired temperature (20 °C for n20/D) as the refractive index is temperature-dependent.[12] Modern digital refractometers often use Peltier elements for precise temperature control.[12]

-

Sample Application: Apply a few drops of this compound to the surface of the prism.

-

Measurement: Close the prism cover. For a digital instrument, the refractive index will be displayed automatically. For an Abbe refractometer, adjust the optics until the dividing line between the light and dark fields is sharp and centered on the crosshairs, then read the value from the scale.

-

Cleaning: Clean the prism surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[13]

Solubility Testing

A systematic approach is used to determine the solubility of an organic compound in various solvents, which provides insight into its polarity and functional groups.[14][15]

-

Water Solubility: In a small test tube, add approximately 0.2 mL of this compound to 3 mL of deionized water. Shake the mixture vigorously. Observe if the compound dissolves or forms a separate layer. This compound is not miscible in water.[5] This is expected as haloalkanes are generally insoluble in water because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new attractions are formed.[10]

-

Organic Solvent Solubility: Repeat the test with a nonpolar organic solvent like diethyl ether or toluene. Alkyl halides are typically soluble in common organic solvents.[6]

-

Aqueous Acid/Base Solubility: To test for acidic or basic functional groups, solubility can be tested in 5% NaOH and 5% HCl solutions.[14][16] Given its structure, this compound is not expected to dissolve in these aqueous solutions as it lacks a sufficiently acidic or basic functional group.

-

Concentrated Acid Solubility: Solubility in cold, concentrated sulfuric acid can indicate the presence of a double or triple bond.[15] Alkynes typically react with and dissolve in concentrated H₂SO₄.

Synthetic Applications & Workflows

This compound serves as a key intermediate in several synthetic pathways.

Synthesis of this compound

A common laboratory synthesis involves the conversion of 4-pentyn-1-ol.[5] The workflow involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a chloride ion.

Caption: Workflow for the synthesis of this compound from 4-pentyn-1-ol.[5]

Use in Pyrazole Synthesis

This compound is utilized in copper-catalyzed reactions with α-diazoesters to synthesize pyrazoles, which are important heterocyclic scaffolds in medicinal chemistry.[5]

Caption: Copper-catalyzed synthesis of pyrazoles using this compound.

Synthesis of Organometallic Reagents

The compound reacts with organometallic reagents, such as cuprates, to form new organostannane compounds, which are valuable intermediates for cross-coupling reactions.[5]

Caption: Synthesis of an organostannane from this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14267-92-6 [chemicalbook.com]

- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. mt.com [mt.com]

- 13. mt.com [mt.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-pentyne is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its terminal alkyne and primary alkyl chloride functionalities offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of a primary synthetic route to this compound, its key physical and chemical properties, and a detailed summary of its characterization through modern spectroscopic techniques. Detailed experimental protocols and data are presented to assist researchers in its practical application.

Synthesis of this compound

The most commonly cited and well-documented method for the synthesis of this compound proceeds from 4-pentyn-1-ol. This two-step, one-pot reaction involves the conversion of the primary alcohol to a mesylate, which is subsequently displaced by a chloride ion.

Synthesis from 4-Pentyn-1-ol

This procedure involves the reaction of 4-pentyn-1-ol with methanesulfonyl chloride in the presence of a base, followed by an in-situ displacement reaction.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below.

| Parameter | Value |

| Starting Material | 4-Pentyn-1-ol |

| Reagents | Methanesulfonyl chloride, Triethylamine |

| Solvent | o-Chlorotoluene |

| Reaction Temperature | 15-20°C (mesylation), 90°C (displacement) |

| Reaction Time | 2.5 hours (mesylation), 2 hours (displacement) |

| Work-up | Water wash, separation, drying of organic phase |

| Purification | Decompression distillation |

| Yield | 88.2% (reaction yield), 98.4% (distillation yield) |

| Purity | 98.2% |

Detailed Procedure:

-

The reaction vessel is charged with o-chlorotoluene and cooled to 15°C.

-

4-Pentyn-1-ol (1.0 equivalent) and triethylamine (1.05 equivalents) are added to the cooled solvent with stirring.

-

Methanesulfonyl chloride (1.05 equivalents) is added dropwise over a period of 2 hours, maintaining the internal temperature between 15-20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then heated to 90°C and stirred for 2 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is washed with water to remove triethylamine hydrochloride and other water-soluble by-products.

-

The organic phase is separated and dried over anhydrous magnesium sulfate.

-

The crude product is purified by decompression distillation to yield pure this compound.

Alternative Synthetic Routes

An alternative approach to the synthesis of this compound involves the reaction of an acetylide, such as sodium acetylide, with 1,4-dichlorobutane. This nucleophilic substitution reaction would directly introduce the chloro-propyl chain to the acetylene unit. However, detailed, publicly available experimental protocols for this specific transformation are not as well-documented as the route from 4-pentyn-1-ol.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

This compound is a clear, colorless to light brown liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇Cl | [2] |

| Molecular Weight | 102.56 g/mol | [2] |

| Boiling Point | 67-69 °C at 145 mmHg | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.444 | [2] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of this compound. The following sections detail the expected spectroscopic signatures. While full, detailed peak lists are available in databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and SpectraBase, a summary of the key expected features is provided below.[3][4]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetylenic proton, the two methylene groups adjacent to the triple bond and the chlorine atom, and the central methylene group. The chemical shifts, multiplicities, and coupling constants provide a clear fingerprint of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will display five distinct resonances corresponding to the five carbon atoms in their unique chemical environments. The chemical shifts of the sp-hybridized carbons of the alkyne are particularly characteristic.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| C≡C stretch | ~2120 |

| C-H stretch (sp³) | 2850-3000 |

| C-Cl stretch | 600-800 |

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and any chlorine-containing fragments will appear as a pair of peaks with an approximate intensity ratio of 3:1.

| m/z | Assignment |

| 102/104 | [M]⁺ |

| 67 | [M - Cl]⁺ |

| 39 | [C₃H₃]⁺ |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-pentyn-1-ol.

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted below.

Conclusion

This technical guide has detailed a reliable and high-yielding synthesis of this compound from 4-pentyn-1-ol and outlined the key analytical techniques for its comprehensive characterization. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient preparation and verification of this important chemical intermediate. The versatile nature of this compound ensures its continued application in the creation of novel and complex molecular architectures.

References

Spectral Data Analysis of 5-Chloro-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-chloro-1-pentyne, a valuable building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a crucial resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Structural and Spectral Overview

This compound (CAS No. 14267-92-6) is a bifunctional molecule featuring both a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The spectral data presented herein provides the foundational information for the structural elucidation and quality control of this compound.

A logical workflow for the spectral analysis of a chemical compound like this compound involves a multi-technique approach to gain a comprehensive understanding of its molecular structure.

Caption: Workflow for Spectral Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra were analyzed for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~2.05 | t | ~2.6 | 1H | H-1 (≡C-H) |

| 2 | ~2.40 | td | ~6.8, ~2.6 | 2H | H-3 (-CH₂-C≡) |

| 3 | ~2.00 | p | ~6.8 | 2H | H-4 (-CH₂-CH₂-) |

| 4 | ~3.65 | t | ~6.8 | 2H | H-5 (-CH₂-Cl) |

t = triplet, td = triplet of doublets, p = pentet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~16.5 | C-3 |

| 2 | ~31.0 | C-4 |

| 3 | ~43.5 | C-5 |

| 4 | ~69.0 | C-1 |

| 5 | ~82.5 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch (terminal alkyne) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1440 | Medium | CH₂ bend |

| ~650 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity (%) | Assignment |

| 102/104 | ~30 / ~10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 67 | 100 | [M - Cl]⁺ (Base Peak) |

| 66 | ~50 | [C₅H₆]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

Experimental Protocols

The following sections provide an overview of the methodologies used to acquire the spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

-

A small amount of this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2]

-

The final volume of the solution should be approximately 0.6-0.7 mL.[1]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.[3]

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.[4]

-

The number of scans is adjusted to obtain an adequate signal-to-noise ratio.[4][5]

ATR-IR Spectroscopy Protocol

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6][7]

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.[8]

-

The sample spectrum is then acquired.[6]

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.[9] The sample is volatilized in the ion source.[10]

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][11]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Signaling Pathways and Logical Relationships

The relationship between the spectroscopic techniques and the structural information they provide can be visualized as a signaling pathway, where each technique acts as a probe for specific molecular features.

Caption: Spectroscopic Information Pathways.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. Sample preparation and 1H-NMR acquisition [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. agilent.com [agilent.com]

- 7. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Reactivity and Stability of 5-Chloro-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-pentyne (CAS No. 14267-92-6) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound under various conditions, offering insights into its handling, storage, and synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇Cl | [2] |

| Molecular Weight | 102.56 g/mol | [2] |

| Appearance | Clear colorless to light brown liquid | [3] |

| Boiling Point | 67-69 °C at 145 mmHg | [4] |

| Density | 0.968 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.444 | [4] |

| Flash Point | 15 °C (59 °F) - closed cup | [4] |

| Solubility | Not miscible in water. Soluble in many organic solvents. | [2] |

Reactivity Profile

This compound possesses two distinct reactive centers: the terminal alkyne and the primary alkyl chloride. The reactivity at each site can be selectively addressed under appropriate reaction conditions.

Reactions at the Terminal Alkyne

The terminal alkyne is a versatile functional group that participates in a variety of transformations, most notably cycloaddition reactions and deprotonation to form an acetylide.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The terminal alkyne of this compound readily undergoes the copper(I)-catalyzed cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regiospecific.[5]

Experimental Protocol: General Procedure for CuAAC Reaction

-

In a reaction vessel, the azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) are dissolved in a suitable solvent, typically a mixture of t-butanol and water.

-

A solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.02-0.10 equivalents) in water is added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

2. Deprotonation and Nucleophilic Substitution:

The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a powerful nucleophile, the pentynylide anion.[6] This acetylide can then participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.[6]

Experimental Protocol: General Procedure for Deprotonation and Alkylation

-

To a solution of this compound (1.0 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran, liquid ammonia) at low temperature (-78 °C), a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) is added dropwise.

-

The mixture is stirred for 30-60 minutes to ensure complete formation of the acetylide.

-

The electrophile (e.g., an alkyl bromide, 1.1 equivalents) is then added to the solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography.

Reactions at the Alkyl Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution reactions.

1. Nucleophilic Substitution:

The chlorine atom can be displaced by a variety of nucleophiles (e.g., iodide, cyanide, amines, thiols) via an Sₙ2 mechanism. The reactivity is typical for a primary alkyl chloride.[7]

Experimental Protocol: General Procedure for Nucleophilic Substitution (Finkelstein Reaction)

-

A solution of this compound (1.0 equivalent) and sodium iodide (1.5-3.0 equivalents) in acetone is heated at reflux for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, 5-Iodo-1-pentyne.

-

Purification can be achieved by distillation or column chromatography if necessary.

Intramolecular Reactions

Under certain conditions, this compound can undergo intramolecular cyclization. For instance, in the presence of a strong base, deprotonation of the terminal alkyne can be followed by an intramolecular nucleophilic attack on the alkyl chloride, leading to the formation of a cyclic product.

Stability Profile

General Stability:

This compound is stable at room temperature when stored in a closed container under normal storage and handling conditions.[2] It is recommended to store the compound refrigerated (2-8 °C) to minimize potential degradation over time.[4]

Incompatibilities:

The compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Thermal Stability:

Upon heating, this compound can decompose. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2]

Stability under Different pH Conditions:

-

Basic Conditions: this compound is unstable in the presence of strong bases.[2] As mentioned earlier, strong bases will deprotonate the terminal alkyne, forming the acetylide. This can lead to subsequent reactions, including intramolecular cyclization or polymerization. Hydrolysis of the alkyl chloride to the corresponding alcohol can also occur under basic conditions, although this is generally a slower process for alkyl chlorides compared to other acyl chlorides.[8]

Visualization of Reactivity Pathways

The following diagrams illustrate the key reactivity pathways of this compound.

Figure 1: Key reactivity pathways of this compound.

Figure 2: General experimental workflow for a CuAAC reaction.

Conclusion

This compound is a valuable bifunctional reagent with a well-defined reactivity profile. The terminal alkyne and primary alkyl chloride moieties can be addressed selectively, allowing for its use in a wide range of synthetic transformations, including click chemistry, carbon-carbon bond formation, and the introduction of various functional groups. While generally stable under standard storage conditions, its incompatibility with strong bases and oxidizing agents, as well as its potential for thermal decomposition, must be considered for safe handling and use. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical intermediate. Further investigation into the quantitative kinetics and stability under a broader range of conditions would be beneficial for optimizing its use in complex synthetic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 7. Haloalkane - Wikipedia [en.wikipedia.org]

- 8. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to 5-Chloro-1-pentyne (CAS Number: 14267-92-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-1-pentyne (CAS No. 14267-92-6). A versatile bifunctional reagent, this compound features a terminal alkyne and a primary alkyl chloride, making it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and highlights its application in significant chemical transformations. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Identification

This compound is an organic compound characterized by a five-carbon chain containing a terminal triple bond (alkyne) at position 1 and a chlorine atom at position 5.[3]

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14267-92-6 |

| Molecular Formula | C₅H₇Cl |

| Molecular Weight | 102.56 g/mol [4][5] |

| IUPAC Name | 5-chloropent-1-yne[5] |

| Synonyms | (3-Chloropropyl)acetylene, 1-Chloro-4-pentyne, 4-Pentynyl chloride[3] |

| InChI | InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2 |

| InChIKey | UXFIKVWAAMKFQE-UHFFFAOYSA-N[5] |

| SMILES | C#CCCCCl |

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow or light brown liquid with a distinct, pungent odor.[1][3] It is stable at room temperature when stored in a closed container under normal conditions.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Clear colorless to light brown liquid | [1] |

| Density | 0.968 g/mL at 25 °C | [6] |

| Boiling Point | 67-69 °C at 145 mmHg | [6] |

| Refractive Index (n20/D) | 1.444 | [6] |

| Flash Point | 15 °C (59 °F) - closed cup | [3] |

| Water Solubility | Not miscible/sparingly soluble | [1] |

| Storage Temperature | 2-8°C, keep cold | [1][6] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability and Key Features |

| ¹H NMR | Spectra are available.[3][7] Key signals include the terminal alkyne proton, and multiplets for the three methylene groups. |

| ¹³C NMR | Spectra are available.[3] Characteristic peaks for the two sp-hybridized carbons of the alkyne and the three sp³-hybridized carbons of the chloropropyl chain are observed. |

| Infrared (IR) Spectroscopy | ATR-IR, Transmission IR, and Vapor Phase IR spectra are available.[3][8] Expect characteristic absorptions for the ≡C-H stretch and the C≡C triple bond stretch. |

| Mass Spectrometry (GC-MS) | Data is available, with top mass-to-charge ratio (m/z) peaks at 67, 66, and 39.[4] |

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

A general and efficient method for the preparation of this compound involves the chlorination of 4-pentyn-1-ol. The following protocol is based on a procedure described in the literature.[6]

Reaction Scheme:

HO-CH₂CH₂CH₂C≡CH + CH₃SO₂Cl --(Triethylamine, o-chlorotoluene)--> Cl-CH₂CH₂CH₂C≡CH

Methodology:

-

Initial Setup: Cool the reaction system to 15 °C.

-

Addition of Reagents: To a stirred mixture of 975 g (7.70 mol) of o-chlorotoluene, add 540 g (6.42 mol) of 4-pentyn-1-ol and 682 g (6.74 mol) of triethylamine.

-

Addition of Methanesulfonyl Chloride: Slowly add 772 g (6.74 mol) of methanesulfonyl chloride dropwise over a period of 2 hours. It is critical to maintain the internal reaction temperature between 15-20 °C during the addition.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Reaction Work-up: Heat the reaction mixture to 90 °C and stir at this temperature for 2 hours.

-

Cooling and Extraction: Cool the mixture to room temperature. Wash the reaction mixture with water to remove triethylamine and methanesulfonyl chloride by-products.

-

Isolation: Separate the organic phase and dry it with magnesium sulfate. This yields an organic phase primarily composed of o-chlorotoluene and the desired product, this compound.

-

Purification: Purify the organic phase by vacuum distillation to obtain pure this compound.[6] A boiling point of 113 °C is noted for the product at atmospheric pressure, while distillation under reduced pressure is also common.[6]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Key Synthetic Applications

This compound serves as a key intermediate in several important chemical transformations due to its dual reactivity.[2]

4.2.1 Copper-Catalyzed Synthesis of Pyrazoles

Generalized Reaction Scheme:

References

- 1. This compound [webbook.nist.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(14267-92-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis Pathways of C5H7Cl Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for various structural isomers of the molecular formula C5H7Cl. The document details synthetic methodologies, presents quantitative data for key reactions, and includes detailed experimental protocols for the preparation of significant isomers. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where halogenated hydrocarbons are crucial building blocks.

Introduction to C5H7Cl Isomers

The molecular formula C5H7Cl encompasses a variety of structural isomers, primarily categorized as cyclic or acyclic compounds. The cyclic isomers are predominantly derivatives of cyclopentene and cyclobutane, while the acyclic isomers are chlorinated derivatives of isoprene (2-methyl-1,3-butadiene) and other pentadienes. The position of the chlorine atom and the arrangement of the carbon skeleton significantly influence the chemical reactivity and physical properties of these isomers, making them versatile intermediates in organic synthesis.

The principal isomers discussed in this guide include:

-

Chlorocyclopentenes: 1-Chlorocyclopentene and 3-Chlorocyclopentene.

-

Chlorinated Isoprenes (Methylchlorobutadienes): Including isomers such as 1-chloro-3-methyl-2-butene, which is a major product of the 1,4-addition of HCl to isoprene.[1]

-

Other Isomers: Including various positional and geometric isomers of chloropentadienes and chloromethylcyclobutenes.

Synthesis of Chlorocyclopentene Isomers

The two primary positional isomers of chlorocyclopentene are 1-chlorocyclopentene and 3-chlorocyclopentene.[2] Due to the symmetry of the cyclopentene ring, 4-chlorocyclopentene is identical to 3-chlorocyclopentene.[2]

Synthesis of 1-Chlorocyclopentene

A common and effective method for the synthesis of 1-chlorocyclopentene is the reaction of cyclopentanone with a chlorinating agent, most notably phosphorus pentachloride (PCl₅).

Reaction: Cyclopentanone + PCl₅ → 1-Chlorocyclopentene + POCl₃ + HCl

Materials:

-

Cyclopentanone

-

Phosphorus pentachloride (PCl₅)

-

Dry benzene (or other inert solvent)

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of phosphorus pentachloride in dry benzene is prepared and cooled in an ice bath.[3]

-

A solution of cyclopentanone in dry benzene is added dropwise to the stirred PCl₅ solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion.

-

The reaction mixture is then carefully treated to decompose any remaining PCl₅. This can be achieved by slowly adding the mixture to ice water.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with water.

-

The crude 1-chlorocyclopentene is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product is purified by fractional distillation.

Quantitative Data:

| Property | Value | Reference |

| Boiling Point | 113-115 °C | [4] |

| Density | 1.035 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4651 | [4] |

Synthesis of 3-Chlorocyclopentene

3-Chlorocyclopentene is typically synthesized via the hydrochlorination of cyclopentadiene. This reaction is highly exothermic and requires careful temperature control.

This protocol is adapted from Organic Syntheses.[5]

Part A: Preparation of Cyclopentadiene

Cyclopentadiene is obtained by the thermal depolymerization of its dimer, dicyclopentadiene.

Materials:

-

Technical grade dicyclopentadiene

-

Pyrolysis apparatus (e.g., a flask with a fractionating column and condenser)

-

Receiving flask cooled in a dry ice bath

Procedure:

-

Assemble the pyrolysis apparatus with dicyclopentadiene in the flask.

-

Heat the flask to approximately 160-170 °C.

-

Cyclopentadiene monomer will distill and should be collected in the cooled receiving flask.

-

The freshly distilled cyclopentadiene should be used immediately or stored at very low temperatures as it readily dimerizes back to dicyclopentadiene at room temperature.[5]

Part B: Hydrochlorination of Cyclopentadiene

Reaction: Cyclopentadiene + HCl → 3-Chlorocyclopentene

Materials:

-

Freshly distilled cyclopentadiene

-

Dry hydrogen chloride (gas)

-

Three-necked flask

-

Gas inlet tube

-

Thermometer

-

Dry ice bath

-

Calcium chloride drying tube

Procedure:

-

Place the freshly prepared cyclopentadiene in a three-necked flask equipped with a gas inlet tube, a thermometer, and a calcium chloride drying tube.

-

Cool the flask in a dry ice bath to below 0 °C.[5]

-

Pass dry hydrogen chloride gas through the stirred cyclopentadiene. The temperature must be maintained below 0 °C throughout the addition.[5]

-

Monitor the weight of the flask to control the amount of HCl added; a slight excess should be avoided.

-

Once the reaction is complete, the crude 3-chlorocyclopentene is purified by vacuum distillation. The product is collected at 18–25 °C/5 mm Hg.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70–90% (based on cyclopentadiene) | [5] |

| Boiling Point | 120.7 °C at 760 mmHg | [6] |

| Density | 1.05 g/mL | [6] |

| Refractive Index (n26/D) | 1.4708 | [5] |

| Flash Point | 8.7 °C | [6] |

Synthesis of Chlorinated Isoprene Isomers

The chlorination of isoprene (2-methyl-1,3-butadiene) can lead to a mixture of addition and substitution products, resulting in various C5H7Cl isomers. The reaction conditions, such as the presence of radical initiators or polar solvents, can influence the product distribution.

A major product from the 1,4-addition of hydrogen chloride to isoprene is 1-chloro-3-methyl-2-butene.[1]

The direct chlorination of isoprene is a complex reaction that can yield a variety of products. Controlling the regioselectivity is a significant challenge. The reaction can be carried out in the gas or liquid phase.

Reaction Conditions:

-

Radical Chlorination: Typically initiated by UV light or radical initiators. This method often leads to a mixture of substitution and addition products.

-

Ionic Chlorination: Can be favored by using polar solvents and low temperatures. This can lead to addition products.

Due to the formation of multiple isomers, separation of the desired product is a critical step, often requiring fractional distillation or chromatographic techniques.

Quantitative Data for Selected Chlorinated Butadienes:

| Isomer | CAS Number | Molecular Weight | Boiling Point | Reference |

| 1-chloro-2-methyl-1,3-butadiene | 35383-51-8 | 102.562 | - | [7] |

| 2-chloro-3-methyl-1,3-butadiene | 1809-02-5 | 102.562 | - | [8] |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways described in this guide.

Caption: Synthesis of 1-Chlorocyclopentene from Cyclopentanone.

Caption: Synthesis of 3-Chlorocyclopentene from Dicyclopentadiene.

Caption: Hydrochlorination of Isoprene.

Spectroscopic Data Summary

Spectroscopic techniques are essential for the identification and characterization of C5H7Cl isomers.

| Isomer | 1H NMR Data (δ ppm, CDCl₃) | 13C NMR Data (δ ppm, CDCl₃) | IR Data (cm⁻¹) | Reference |

| 1-Chlorocyclopentene | Data available in spectral databases. | Data available in spectral databases. | Key peaks include C=C stretch and C-Cl stretch. | - |

| 3-Chlorocyclopentene | Predicted spectra are available. | Predicted spectra are available. | - | [6] |

Conclusion

This technical guide has outlined the primary synthesis pathways for key isomers of C5H7Cl, with a focus on chlorocyclopentenes. Detailed experimental protocols and available quantitative data have been provided to assist researchers in the practical synthesis of these compounds. The synthesis of acyclic isomers from isoprene presents a greater challenge in terms of controlling selectivity and requires further investigation to develop methods for the preparation of specific isomers in high purity. The provided diagrams and data tables offer a structured overview for easy reference. As the demand for novel chemical entities in various fields, including pharmaceuticals and materials science, continues to grow, the development of efficient and selective synthetic routes to halogenated intermediates like the isomers of C5H7Cl will remain an area of active research.

References

- 1. inl.elsevierpure.com [inl.elsevierpure.com]

- 2. Page loading... [wap.guidechem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 1-Chloro-1-cyclopentene | 930-29-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,3-Butadiene, 1-chloro-2-methyl- [webbook.nist.gov]

- 8. 1,3-Butadiene, 2-chloro-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Terminal Alkyne and Alkyl Chloride Functionality for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and application of terminal alkynes and alkyl chlorides, two cornerstone functional groups in modern medicinal chemistry. Their unique electronic and steric properties make them invaluable tools in the construction of complex molecular architectures and the modulation of pharmacological activity. This document details key synthetic methodologies, presents quantitative data for reaction optimization, and illustrates reaction mechanisms and experimental workflows through clear visualizations.

Core Concepts: Terminal Alkynes and Alkyl Chlorides

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain (R-C≡C-H), are prized for the acidity of their terminal proton and the linearity of the alkyne moiety. This acidity allows for facile deprotonation to form a highly nucleophilic acetylide anion, a powerful tool for carbon-carbon bond formation.[1] The linear geometry of the alkyne group can act as a rigid linker or introduce specific spatial arrangements in a molecule, influencing its binding to biological targets.[2] In medicinal chemistry, the acetylene group has been recognized as a privileged structure for targeting a wide range of proteins.[3]

Alkyl chlorides (R-Cl) are versatile electrophiles in which the carbon atom bonded to the chlorine is susceptible to nucleophilic attack.[4] The reactivity of alkyl chlorides in nucleophilic substitution reactions is highly dependent on the substitution of the carbon atom (primary, secondary, or tertiary), with primary alkyl chlorides being particularly useful for S(_N)2 reactions.[5] While sometimes perceived as non-specific alkylators, the strategic incorporation of alkyl chlorides, especially chiral ones, can enhance the biological and pharmacological properties of drugs by influencing factors like lipophilicity and binding interactions.[5][6]

Synthesis of Terminal Alkynes and Alkyl Chlorides

Synthesis of Terminal Alkynes

Two prevalent methods for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction: This two-step process first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[7]

Ohira-Bestmann Reaction: This reaction provides a more direct conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]

Synthesis of Alkyl Chlorides

A common and effective method for the synthesis of primary and secondary alkyl chlorides is the reaction of the corresponding alcohol with thionyl chloride (SOCl(_2)).[1] This reaction proceeds with an inversion of stereochemistry when pyridine is used as a solvent.[1]

Key Reactions and Mechanistic Insights

Sonogashira Coupling: A Powerful C-C Bond Forming Reaction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[8] The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, tolerating a wide variety of functional groups.[8][9]

Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Table 1: Yields of Sonogashira Coupling with Various Aryl Halides and Terminal Alkynes

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 95[7] |

| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 98[7] |

| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | MeCN | RT | 92 |

| 4 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 90 | 75[7] |

| 5 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 90 | 85[7] |

| 6 | Chlorobenzene | Phenylacetylene | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 80 |

| 7 | Iodobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 92 |

| 8 | 4-Iodotoluene | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | DMF | 80 | 90 |

Yields are for isolated products and are sourced from representative literature.[7] Conditions can vary, impacting yields.

S(_N)2 Reactions of Primary Alkyl Chlorides

Bimolecular nucleophilic substitution (S(_N)2) is a fundamental reaction for introducing a wide range of functionalities. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of the S(_N)2 reaction is sensitive to the steric hindrance at the reaction center, making primary alkyl chlorides ideal substrates.

Diagram 2: Mechanism of the S(_N)2 Reaction

Caption: The concerted backside attack and inversion of stereochemistry in an S(_N)2 reaction.

Table 2: Relative Rates of S(_N)2 Reactions of 1-Chlorobutane with Various Nucleophiles

| Nucleophile | Formula | Solvent | Relative Rate |

| Iodide | I⁻ | Acetone | ~200,000 |

| Azide | N₃⁻ | Ethanol | ~1,000 |

| Cyanide | CN⁻ | DMSO | ~500 |

| Hydroxide | OH⁻ | Water/Ethanol | ~100 |

| Bromide | Br⁻ | Acetone | ~50 |

| Chloride | Cl⁻ | Acetone | 1 |

| Water | H₂O | Ethanol | ~0.01 |

Relative rates are approximate and can be influenced by solvent and temperature. Data is compiled from various sources for illustrative purposes.

Experimental Protocols

Corey-Fuchs Synthesis of a Terminal Alkyne

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).[7]

-

Stir the resulting mixture at 0 °C for 15 minutes.[7]

-

Add a solution of the aldehyde (1.0 eq) in dry DCM.[7]

-

Allow the reaction to stir at room temperature overnight.[7]

-

Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.[7]

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoalkene.[7]

Step 2: Conversion to the Terminal Alkyne

-

Dissolve the dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[7]

-

Slowly add n-butyllithium (2.1 eq) and stir the solution for 1 hour at -78 °C.[7]

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Ohira-Bestmann Synthesis of a Terminal Alkyne

-

To a solution of the aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).[6]

-

Add the Ohira-Bestmann reagent (1.2 eq) to the mixture.[6]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting terminal alkyne by column chromatography.

Synthesis of an Alkyl Chloride from an Alcohol using Thionyl Chloride

-

To a stirred solution of the primary or secondary alcohol (1.0 eq) in an appropriate solvent (e.g., DCM or neat), add pyridine (1.1 eq) at 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture into ice-water.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkyl chloride.

Spectroscopic Data

Table 3: Characteristic Spectroscopic Data for Terminal Alkynes and Alkyl Chlorides

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal Alkyne | |||

| C≡C stretch | 2100-2260 (weak) | - | 65-90 |

| ≡C-H stretch | 3260-3330 (strong, sharp) | 1.7-3.1 | - |

| Alkyl Chloride | |||

| C-Cl stretch | 600-800 | 3.0-4.0 (for H on C-Cl) | 25-50 (for C-Cl) |

Application in Drug Development

The terminal alkyne and alkyl chloride functionalities are integral to the modern medicinal chemist's toolkit. Terminal alkynes are frequently used in "click chemistry" for the rapid synthesis of compound libraries and bioconjugation.[2] Alkyl chlorides serve as key intermediates for introducing various pharmacophores through nucleophilic substitution.

Diagram 3: Logical Workflow for Incorporating Terminal Alkyne and Alkyl Chloride Functionalities in Drug Discovery

Caption: A flowchart illustrating the integration of terminal alkyne and alkyl chloride chemistry into the drug discovery pipeline.

This guide has provided a detailed overview of the fundamental aspects of terminal alkyne and alkyl chloride chemistry for professionals in drug development. A thorough understanding of the synthesis, reactivity, and strategic application of these functional groups is essential for the design and rapid optimization of novel therapeutic agents. The provided data and protocols serve as a valuable resource for laboratory practice and strategic planning in medicinal chemistry programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Chloro-1-pentyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-pentyne, a valuable reagent in organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative aspects of solubility based on the compound's chemical structure and the general principles of solubility for similar molecules. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data as required for their specific applications.

Introduction to this compound

This compound (CAS Number: 14267-92-6) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses a nonpolar five-carbon chain and a terminal alkyne, which contribute to its overall nonpolar character. The presence of a chlorine atom introduces a slight dipole moment, but the nonpolar hydrocarbon backbone is the dominant feature influencing its solubility.

-

Polar Solvents (e.g., Water): this compound is expected to be immiscible or very sparingly soluble in water and other highly polar solvents.[1][2][3][4][5] The nonpolar hydrocarbon chain cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules.

-

Nonpolar and Weakly Polar Organic Solvents: this compound is predicted to be readily soluble in a wide range of common organic solvents.[6][7] This includes:

-

Hydrocarbons: such as hexane, heptane, benzene, and toluene.

-

Ethers: like diethyl ether, tetrahydrofuran (THF), and dioxane.

-

Ketones: for instance, acetone and methyl ethyl ketone (MEK).

-

Esters: such as ethyl acetate.

-

Halogenated Solvents: like dichloromethane and chloroform.

-

The intermolecular forces between this compound and these solvents (primarily van der Waals forces) are comparable in strength to the intermolecular forces in the pure solute and solvent, leading to favorable dissolution.[8][9]

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors, which are critical to consider in experimental design.

dot

Caption: Factors influencing the solubility of this compound.

-

Temperature: For most solid and liquid solutes, solubility in a liquid solvent increases with temperature. This is because the higher kinetic energy of the molecules can overcome intermolecular forces more easily.

-

Polarity: The closer the polarity of the solute and solvent, the higher the solubility. As a weakly polar molecule, this compound will dissolve best in nonpolar to weakly polar solvents.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, but for a relatively small molecule like this compound, this is less of a concern in common organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Hexane | Alkane | ||||

| Toluene | Aromatic | ||||

| Diethyl Ether | Ether | ||||

| Tetrahydrofuran | Ether | ||||

| Acetone | Ketone | ||||

| Ethyl Acetate | Ester | ||||

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| Dichloromethane | Halogenated |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed. These methods are standard in chemical research and can be adapted based on the available equipment and desired precision.

The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.

dot

Caption: General workflow for experimental solubility determination.

This is a classic and reliable method for determining solubility.[4][5][10][11]

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath (e.g., a water bath or incubator with a shaker) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. Gentle agitation or stirring will facilitate this process.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe. To avoid disturbing the settled solute, it is advisable to filter the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Analysis:

-

Dispense the collected supernatant into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Determine the weight of the supernatant.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely removed, weigh the container with the remaining solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the supernatant minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at that temperature is known).

-

If this compound has a suitable chromophore or distinct NMR signals, spectroscopic methods can be used.[7]

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance (UV-Vis) or the integral of a characteristic peak (NMR) for each standard.

-

Plot a calibration curve of absorbance/integral versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Dilute a known volume of the supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or NMR signal of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, its chemical structure strongly suggests high solubility in nonpolar and weakly polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Accurate solubility data is essential for optimizing reaction conditions, developing efficient purification strategies, and ensuring the successful application of this versatile synthetic building block in research and development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. orgosolver.com [orgosolver.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 10. msesupplies.com [msesupplies.com]

- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]

boiling point and density of 5-Chloro-1-pentyne at standard pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 5-Chloro-1-pentyne, a valuable reagent in organic synthesis. The document outlines its key physical properties and details the experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Properties

This compound is a colorless to light brown liquid with the linear formula HC≡CCH₂CH₂CH₂Cl.[1] It is classified as a terminal alkyne and a halogenated hydrocarbon, making it a versatile building block in the synthesis of more complex molecules, including pyrazoles and organostannane compounds.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇Cl[2] |

| Molecular Weight | 102.56 g/mol [3] |

| Boiling Point | 67-69 °C at 145 mmHg[3][4] |

| Density | 0.968 g/mL at 25 °C[3][5] |

| Refractive Index | n20/D 1.444[3] |

| Flash Point | 15 °C (59 °F)[6] |

| CAS Number | 14267-92-6 |

Experimental Protocols

Precise determination of the physical properties of a compound is critical for its application in research and development. The following sections detail standard laboratory procedures for measuring the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, recording the pressure at which the measurement is taken is crucial.

Method 1: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil (mineral oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

-

Place the thermometer assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level to prevent degradation.[8]

-

Gently heat the side arm of the Thiele tube. This design allows for even heat distribution by convection.[8]

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[7][8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[8] Record this temperature.

-

Method 2: Boiling Point Determination by Distillation

This method is suitable when a larger volume of the liquid is available and purification is also desired.[9]

-

Apparatus: Distillation flask (round-bottom flask), condenser, receiving flask, thermometer and adapter, boiling chips, heating mantle, and clamps.

-

Procedure:

-

Place at least 5 mL of this compound and a few boiling chips into the distillation flask.[7]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[7]

-

Begin heating the flask. The liquid will start to boil and its vapor will travel into the condenser.

-

When the vapor reaches the thermometer, the temperature reading will rise and then stabilize.

-

Record the temperature at which the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9][10]

-

Record the ambient barometric pressure.

-

Density is an intrinsic property defined as the mass of a substance per unit volume.

Method: Direct Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Analytical balance, volumetric flask or graduated cylinder (a 10 mL graduated cylinder is suitable), and a pipette.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or volumetric flask on an analytical balance and record it as m₁.[11]

-

Using a pipette, accurately transfer a known volume of this compound into the weighed container. For a 10 mL graduated cylinder, the volume can be read directly from the markings, reading the bottom of the meniscus.[12] Record this volume as V.

-

Measure the mass of the container with the liquid and record it as m₂.[11]

-

The mass of the liquid (m) is the difference between the two measurements (m = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m / V

-

For higher precision, repeat the measurement several times and calculate the average density. Ensure the temperature of the liquid is recorded as density is temperature-dependent.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 5-クロロ-1-ペンチン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 14267-92-6 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vernier.com [vernier.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-1-pentyne in Copper-Catalyzed Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals